molecular formula C17H24N2O3 B2478552 3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2197876-98-3

3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No. B2478552
CAS RN: 2197876-98-3
M. Wt: 304.39
InChI Key: UBEYMOMWYZQNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine” is a complex organic compound that contains a pyridine ring, a piperidine ring, and an oxolane ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and piperidine rings would likely contribute to the compound’s aromaticity and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and ether groups could affect its solubility, while the aromatic rings could influence its stability .

Scientific Research Applications

Copper-catalyzed Perkin-acyl-Mannich Reaction

The copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine under mild conditions highlights an innovative approach to synthesizing new polyfunctionalized piperidine derivatives. This process enables the regioselective introduction of a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine, producing valuable building blocks for further chemical synthesis (Crotti, Berti, & Pineschi, 2011).

Synthesis and Structural Analysis of Pyridine Derivatives

A study on the synthesis and X-ray spectroscopic analysis of various pyridine derivatives revealed their structural features and optical properties. The research focused on understanding the effects of substituents on the emission spectra, providing insights into the design of compounds with specific optical characteristics (Cetina et al., 2010).

Insecticidal Applications of Pyridine Derivatives

Research into the insecticidal properties of pyridine derivatives uncovered their potential as effective agents against the cowpea aphid, Aphis craccivora Koch. One particular compound demonstrated an insecticidal activity about four times that of the commercial insecticide, acetamiprid, showcasing the application of these derivatives in agricultural pest control (Bakhite et al., 2014).

Molecular Packing in Crystals

The molecular and crystal structures of certain hydroxy derivatives of hydropyridine were analyzed to study the influence of intramolecular and intermolecular hydrogen bonds on their conformation and packing. This research contributes to our understanding of the structural dynamics of such compounds and their applications in designing materials with desired properties (Kuleshova & Khrustalev, 2000).

Synthesis of Antitumor Agents

A series of polymethoxylated fused pyridine ring systems were synthesized and evaluated for their in-vitro antitumor activity. This work highlights the therapeutic potential of pyridine derivatives, particularly those within the pyrazolo[4,3-c]pyridine series, demonstrating broad-spectrum antitumor activity and effectiveness against specific cancer cell lines (Rostom, Hassan, & El-Subbagh, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain piperidine rings act as neurotransmitter inhibitors or receptor agonists .

Future Directions

Future research could focus on exploring the potential uses of this compound, particularly in the pharmaceutical industry given the presence of the piperidine ring . Additionally, more efficient methods for synthesizing this compound could be developed.

properties

IUPAC Name

[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13-3-2-7-18-16(13)22-11-14-4-8-19(9-5-14)17(20)15-6-10-21-12-15/h2-3,7,14-15H,4-6,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEYMOMWYZQNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.